{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid
Brand Name: Vulcanchem
CAS No.: 314047-65-9
VCID: VC0495077
InChI: InChI=1S/C17H16N2O3S/c20-16(21)12-23-17-18-14-8-4-5-9-15(14)19(17)10-11-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
SMILES: C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4g/mol

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid

CAS No.: 314047-65-9

Main Products

VCID: VC0495077

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.4g/mol

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid - 314047-65-9

CAS No. 314047-65-9
Product Name {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid
Molecular Formula C17H16N2O3S
Molecular Weight 328.4g/mol
IUPAC Name 2-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylacetic acid
Standard InChI InChI=1S/C17H16N2O3S/c20-16(21)12-23-17-18-14-8-4-5-9-15(14)19(17)10-11-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
Standard InChIKey QYALXCFTRUHOKT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O
Canonical SMILES C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O
PubChem Compound 803003
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator